molecular formula C19H27NO B14200339 Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- CAS No. 835654-24-5

Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-

Cat. No.: B14200339
CAS No.: 835654-24-5
M. Wt: 285.4 g/mol
InChI Key: VLQQEAHUIYKBHX-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- is a complex organic compound with the molecular formula C19H27NO. It features a morpholine ring substituted with a phenylethynyl group and a propylbutyl chain. This compound is notable for its unique structural properties, which include multiple bonds, aromatic rings, and a tertiary amine group .

Preparation Methods

The synthesis of morpholine derivatives, including Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common synthetic route includes coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form substituted morpholines through a sequence of reactions . Industrial production methods often employ transition metal catalysis to achieve high yields and stereoselectivity.

Chemical Reactions Analysis

Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can interact with receptors or enzymes, modulating their activity. The phenylethynyl group may also play a role in binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- can be compared to other morpholine derivatives, such as:

Properties

CAS No.

835654-24-5

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

4-[4-(2-phenylethynyl)heptan-4-yl]morpholine

InChI

InChI=1S/C19H27NO/c1-3-11-19(12-4-2,20-14-16-21-17-15-20)13-10-18-8-6-5-7-9-18/h5-9H,3-4,11-12,14-17H2,1-2H3

InChI Key

VLQQEAHUIYKBHX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C#CC1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

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